(3-Bromo-6-isopropylpyridin-2-yl)methanamine
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Overview
Description
(3-Bromo-6-isopropylpyridin-2-yl)methanamine: is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 3rd position and an isopropyl group at the 6th position of the pyridine ring. The presence of the methanamine group at the 2nd position makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-isopropylpyridin-2-yl)methanamine typically involves the bromination of 6-isopropylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-6-isopropylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: (3-Bromo-6-isopropylpyridin-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of (3-Bromo-6-isopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the methanamine group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
(6-Bromopyridin-2-yl)methanamine: A similar compound with a bromine atom at the 6th position and a methanamine group at the 2nd position.
(3-Bromo-6-methoxypyridin-2-yl)methanamine: A derivative with a methoxy group at the 6th position instead of an isopropyl group.
Uniqueness: (3-Bromo-6-isopropylpyridin-2-yl)methanamine is unique due to the presence of the isopropyl group at the 6th position, which imparts specific steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds with tailored properties and activities .
Properties
Molecular Formula |
C9H13BrN2 |
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Molecular Weight |
229.12 g/mol |
IUPAC Name |
(3-bromo-6-propan-2-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)8-4-3-7(10)9(5-11)12-8/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
YUCBCWHTLDTZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)Br)CN |
Origin of Product |
United States |
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